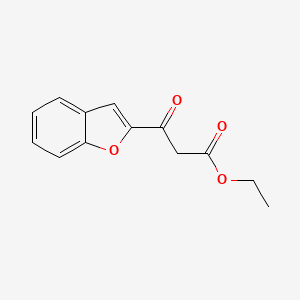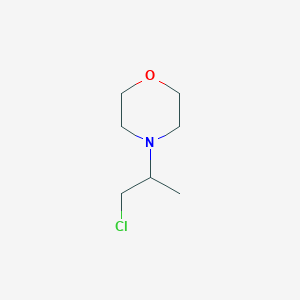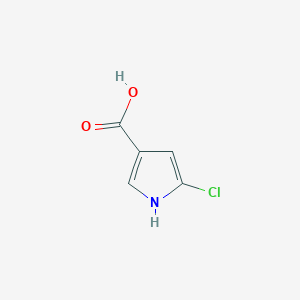
5-Chloro-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
5-Chloro-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C5H4ClNO2 . It has an average mass of 145.544 Da and a monoisotopic mass of 144.993057 Da .
Molecular Structure Analysis
The InChI code for 5-Chloro-1H-pyrrole-3-carboxylic acid is 1S/C5H4ClNO2/c6-4-1-3(2-7-4)5(8)9/h1-2,7H,(H,8,9) and the InChI key is FAFCJBVGFLUQSB-UHFFFAOYSA-N . The compound has a molecular weight of 145.54 .Physical And Chemical Properties Analysis
5-Chloro-1H-pyrrole-3-carboxylic acid has a molecular weight of 145.54 . It is a yellow to brown solid . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pyrrole is a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Pharmaceutical Applications
Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
Material Science
Pyrrole derivatives are also used in material science applications . For example, pyrrole-3-carboxylic acid is utilized for the preparation of a poly (pyrrole-3-carboxylic acid) modified pencil graphite electrode .
Biochemical Analysis
Pyrrole-3-carboxylic acid is used in the determination of serotonin (SER) in blood serum and urine samples .
Nonsteroidal Anti-inflammatory Drugs
Pyrrole containing drugs such as tolmetin are used as nonsteroidal anti-inflammatory drugs .
Lipid-lowering Agents
Atorvastatin, a pyrrole containing drug, is used as a lipid-lowering agent .
Insecticides
Pyrroles are also used in the formulation of insecticides .
Dyes
Pyrroles are used in the production of dyes .
Polymers
Pyrroles are used in the production of polymers .
Antibacterial, Antimycobacterial, Anti-inflammatory, Antitumor, Antidiabetic, Anti-allergic, Antipyretic, Antiviral, Antioxidant, Anti-amoebic, Antihelmintic, Antifungal and Ulcerogenic Activities : The derivatives of 1, 3-diazole show these diverse biological activities .
Antipsychotic Drugs
Pyrrole ring system is known to have many biological properties such as antipsychotic .
β-adrenergic Antagonist
Pyrrole containing drugs are known to have β-adrenergic antagonist properties .
Anxiolytic Drugs
Pyrrole is a component in drugs that have anxiolytic properties .
Anticancer Drugs
Pyrrole containing drugs are known to have anticancer properties, particularly against leukemia, lymphoma and myelofibrosis .
Antibacterial and Antifungal Drugs
Pyrrole is a component in drugs that have antibacterial and antifungal properties .
Antiprotozoal and Antimalarial Drugs
Pyrrole containing drugs are known to have antiprotozoal and antimalarial properties .
Safety And Hazards
The safety information for 5-Chloro-1H-pyrrole-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Direcciones Futuras
The future directions for research on 5-Chloro-1H-pyrrole-3-carboxylic acid are not well-documented in the literature. Given the interest in pyrazole and pyrrole derivatives in various fields such as medicine and agriculture , it would be worthwhile to further investigate the properties and potential applications of 5-Chloro-1H-pyrrole-3-carboxylic acid.
Propiedades
IUPAC Name |
5-chloro-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-4-1-3(2-7-4)5(8)9/h1-2,7H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFCJBVGFLUQSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-pyrrole-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)
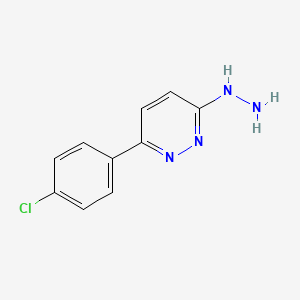
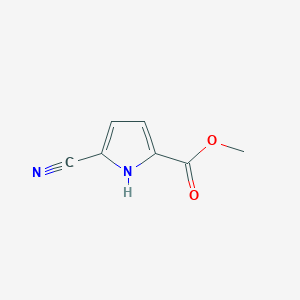
![2-cyclohexyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1367218.png)
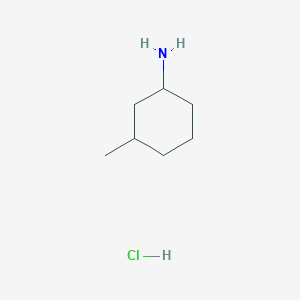
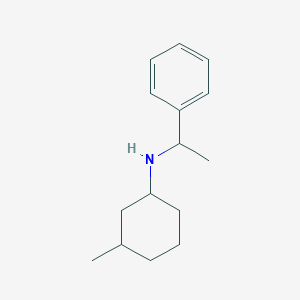
![3-methyl-N-[(1R)-1-phenylethyl]cyclohexan-1-amine](/img/structure/B1367221.png)
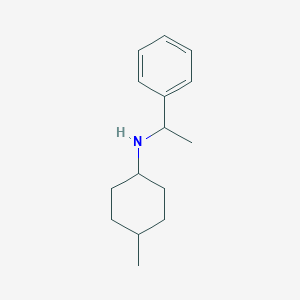
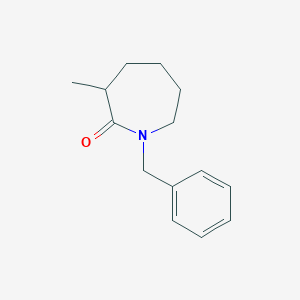
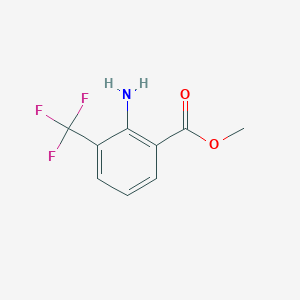
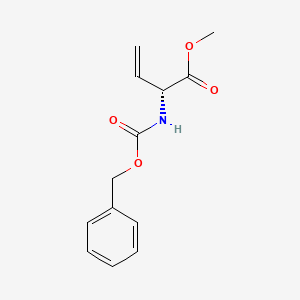
![{Bicyclo[2.2.1]heptan-2-ylmethyl}(propan-2-yl)amine](/img/structure/B1367231.png)
